An In-depth Technical Guide to 6-Bromoquinolin-8-ol: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 6-Bromoquinolin-8-ol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-bromoquinolin-8-ol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a substituted quinoline, it belongs to a class of compounds renowned for their diverse biological activities. This document delves into its chemical and physical properties, molecular structure, synthesis, and key applications, offering field-proven insights for its use in research and development.
Core Molecular and Physicochemical Properties
6-Bromoquinolin-8-ol is a solid at room temperature with the chemical formula C₉H₆BrNO.[1] Its structure consists of a quinoline ring system brominated at the 6-position with a hydroxyl group at the 8-position. This substitution pattern is crucial for its chemical reactivity and biological activity.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| Melting Point | 138-139 °C | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage Temperature | 2-8°C, under nitrogen | [2] |
Note: Some properties, such as boiling point and density, are often predicted and should be confirmed experimentally.
Molecular Structure and Spectroscopic Analysis
The unique arrangement of the bromine atom and the hydroxyl group on the quinoline scaffold dictates the molecule's electronic properties and its interactions with biological targets.
Caption: 2D structure of 6-Bromoquinolin-8-ol.
Spectroscopic Data (Predicted and Analog-Based)
Mass Spectrometry: The predicted mass spectrum for 6-bromoquinolin-8-ol shows a molecular ion peak [M+H]⁺ at m/z 223.97057.[3] The presence of a bromine atom will result in a characteristic isotopic pattern with peaks at M and M+2 of nearly equal intensity.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching of the quinoline ring (in the 1400-1600 cm⁻¹ region), and the C-Br stretch (typically below 800 cm⁻¹).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the quinoline ring. The carbons attached to the bromine and hydroxyl groups will show characteristic shifts.
Synthesis of 6-Bromoquinolin-8-ol
A common and effective method for the synthesis of 6-bromoquinolin-8-ol is the demethylation of its precursor, 6-bromo-8-methoxyquinoline. This reaction is typically achieved using a strong acid, such as hydrobromic acid (HBr).
Caption: General workflow for the synthesis of 6-bromoquinolin-8-ol.
Detailed Experimental Protocol: Demethylation of 6-Bromo-8-methoxyquinoline
This protocol is based on established procedures for aryl methyl ether cleavage.[5]
Materials:
-
6-Bromo-8-methoxyquinoline
-
48% Hydrobromic acid (HBr)
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 6-bromo-8-methoxyquinoline.
-
Addition of HBr: Carefully add an excess of 48% hydrobromic acid to the flask.
-
Reflux: Heat the reaction mixture to reflux (typically around 120-130°C) and maintain for several hours (e.g., 3-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 6-bromoquinolin-8-ol by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.
Self-Validation: The purity and identity of the final product should be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).
Applications in Research and Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The presence of a bromine atom at the 6-position and a hydroxyl group at the 8-position makes 6-bromoquinolin-8-ol a versatile building block for the synthesis of novel therapeutic agents.[8]
Anticancer Potential
Numerous studies have demonstrated the anticancer activity of bromo- and hydroxy-substituted quinolines.[9] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways in cancer cells.[10] The 8-hydroxyquinoline moiety is a known metal chelator, and this property can be exploited to disrupt metal homeostasis in cancer cells, leading to cytotoxicity.[11] Derivatives of 6-bromoquinolin-8-ol are promising candidates for evaluation as anticancer agents.[6][8]
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The 8-hydroxyquinoline scaffold, in particular, is known for its antibacterial and antifungal properties.[4] Bromo-substituted quinolines have also been investigated for their antimicrobial efficacy.[12] Therefore, 6-bromoquinolin-8-ol and its derivatives are of significant interest for the development of new antimicrobial drugs to combat resistant pathogens.[8][10]
Safety, Handling, and Storage
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[13][14]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[13][14]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.[13][14]
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[14]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[14]
-
Inhalation: If inhaled, move the person to fresh air.[14]
-
Ingestion: If swallowed, rinse the mouth with water. Seek medical attention if you feel unwell.[14]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[14]
-
For long-term stability, storage at 2-8°C under a nitrogen atmosphere is recommended.[2]
Conclusion
6-Bromoquinolin-8-ol is a valuable heterocyclic compound with a promising future in drug discovery and materials science. Its unique chemical structure provides a versatile platform for the synthesis of novel molecules with potent biological activities. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and potential applications, offering a solid foundation for researchers and scientists working with this intriguing molecule. Further exploration of its biological activities and the development of its derivatives are warranted to fully unlock its therapeutic potential.
References
- Thermo Fisher Scientific. (2024).
-
PubChem. 6-bromoquinoline. National Center for Biotechnology Information. Available from: [Link]
- Thermo Fisher Scientific. (2025).
- MedChemExpress. (2025).
- Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(10), 4078.
-
PubChem. 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. Available from: [Link]
- BenchChem. (2025). Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development.
-
NIST. Quinoline, 6-bromo-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline.
-
PubChemLite. 6-bromoquinolin-8-ol (C9H6BrNO). Available from: [Link]
- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(21), 5043.
- BenchChem. (2025). 6-Bromoquinoline-8-carbonitrile chemical properties.
-
NIST. Quinoline, 6-bromo- Mass Spectrum. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]
- PYG Lifesciences. (2025). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D.
- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 844-852.
- El-Gohary, N. S., & Shaaban, M. I. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(9), 4163-4169.
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- BenchChem. (2025). Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview.
-
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available from: [Link]
-
PubChem. 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. Available from: [Link]
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
-
University of Colorado Boulder. Department of Chemistry and Biochemistry. Infrared Spectroscopy. Available from: [Link]
- Osarumwense, P. O., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Amin-Ophenyl)-3-Amino-Quinazolin-4(3h).
-
PubChem. 8-Bromoquinoline. National Center for Biotechnology Information. Available from: [Link]
- BenchChem. (2025). Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one.
- PubMed. Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. Journal of Heterocyclic Chemistry, 21(3), 693-696.
- BenchChem. (2025). Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)
-
ResearchGate. What demethylating reagent do you suggest? Available from: [Link]
- The Royal Society of Chemistry. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 7, 51333-51340.
-
Chem-Station. (2024). O-Demethylation. Available from: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 6-Bromoquinolin-8-ol | 139399-64-7 [smolecule.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
